molecular formula C10H9NO5 B11722285 (E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid

(E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid

Cat. No.: B11722285
M. Wt: 223.18 g/mol
InChI Key: DAZPSCMDHLCTBY-AATRIKPKSA-N
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Description

(E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid is an organic compound characterized by the presence of a methoxy group, a nitro group, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid typically involves the condensation of 2-methoxy-3-nitrobenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and continuous flow processes, can be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines (NH₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(2-hydroxy-3-nitrophenyl)-2-propenoic acid.

    Reduction: 3-(2-methoxy-3-aminophenyl)-2-propenoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-methylphenol: Similar in structure but lacks the propenoic acid moiety.

    2-Methoxy-5-nitrophenol: Similar in structure but has a different substitution pattern on the aromatic ring.

Uniqueness

(E)-3-(2-methoxy-3-nitrophenyl)-2-propenoic acid is unique due to the presence of both a methoxy group and a nitro group on the aromatic ring, as well as the propenoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound .

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

(E)-3-(2-methoxy-3-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9NO5/c1-16-10-7(5-6-9(12)13)3-2-4-8(10)11(14)15/h2-6H,1H3,(H,12,13)/b6-5+

InChI Key

DAZPSCMDHLCTBY-AATRIKPKSA-N

Isomeric SMILES

COC1=C(C=CC=C1[N+](=O)[O-])/C=C/C(=O)O

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])C=CC(=O)O

Origin of Product

United States

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